PRDX3(103-112), human

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

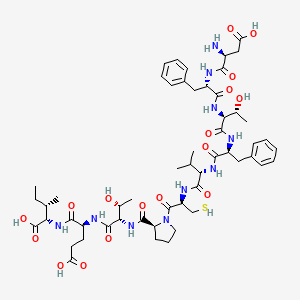

Molecular Formula |

C54H78N10O17S |

|---|---|

Molecular Weight |

1171.3 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C54H78N10O17S/c1-7-28(4)42(54(80)81)61-46(72)34(20-21-39(67)68)56-51(77)44(30(6)66)63-49(75)38-19-14-22-64(38)53(79)37(26-82)59-50(76)41(27(2)3)60-47(73)36(24-32-17-12-9-13-18-32)58-52(78)43(29(5)65)62-48(74)35(23-31-15-10-8-11-16-31)57-45(71)33(55)25-40(69)70/h8-13,15-18,27-30,33-38,41-44,65-66,82H,7,14,19-26,55H2,1-6H3,(H,56,77)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,72)(H,62,74)(H,63,75)(H,67,68)(H,69,70)(H,80,81)/t28-,29+,30+,33-,34-,35-,36-,37-,38-,41-,42-,43-,44-/m0/s1 |

InChI Key |

TZCAFWJBEQOBEX-GDWSKPTESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Function of the Human PRDX3(103-112) Peptide: An Uncharted Territory in Cellular Regulation

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific function of the human Peroxiredoxin-3 (PRDX3) peptide fragment corresponding to amino acids 103-112. At present, there are no published studies that directly investigate the biological activity, signaling pathways, or therapeutic potential of this specific peptide. Therefore, this guide will address the known functions of the full-length PRDX3 protein to provide a foundational context and potential avenues for future investigation into its constituent peptides.

The Parent Protein: Peroxiredoxin-3 (PRDX3)

Peroxiredoxin-3 is a crucial mitochondrial antioxidant enzyme belonging to the 2-Cys peroxiredoxin family. Its primary and most well-documented function is the detoxification of hydrogen peroxide (H₂O₂) within the mitochondria, a key organelle for cellular metabolism and energy production. This catalytic activity is vital for protecting mitochondrial components, including DNA, lipids, and proteins, from oxidative damage.

Core Functions of Full-Length PRDX3:

-

Mitochondrial Redox Homeostasis: PRDX3 is a major scavenger of H₂O₂ generated as a byproduct of aerobic respiration, thereby preventing oxidative stress and maintaining the mitochondrial redox balance.

-

Cardioprotection: Studies have indicated that PRDX3 plays a protective role in the heart by mitigating ischemia-reperfusion injury and regulating cardiac hypertrophy.

-

Metabolic Regulation: By controlling mitochondrial H₂O₂ levels, PRDX3 influences various metabolic pathways.

-

Apoptosis Regulation: PRDX3 can modulate apoptotic signaling pathways, in part by preventing the oxidative stress-induced opening of the mitochondrial permeability transition pore.

Hypothetical Functions and Research Directions for PRDX3(103-112)

The amino acid sequence 103-112 of human PRDX3 is located within the C-terminal region of the protein. While the precise function of this specific fragment is unknown, the C-terminal domains of proteins are often involved in crucial biological processes, including:

-

Protein-Protein Interactions: The C-terminus can serve as a docking site for other proteins, facilitating the assembly of larger functional complexes.

-

Subcellular Localization: C-terminal sequences can contain signals that direct the protein to specific subcellular compartments.

-

Regulation of Catalytic Activity: The C-terminal tail can act as an allosteric regulator, modulating the enzymatic activity of the protein.

Future research into the PRDX3(103-112) peptide could explore its potential to:

-

Act as a competitive inhibitor of full-length PRDX3 or its binding partners.

-

Possess intrinsic antioxidant or signaling properties.

-

Serve as a biomarker for mitochondrial dysfunction or oxidative stress-related diseases.

Visualizing the Known Landscape: PRDX3 Signaling and a Path Forward

While a signaling pathway specific to the PRDX3(103-112) peptide cannot be depicted, the following diagrams illustrate the known role of the full-length PRDX3 protein and a potential experimental workflow for investigating the function of novel peptides like PRDX3(103-112).

Figure 1: Simplified signaling pathway of full-length PRDX3 in mitochondrial redox homeostasis.

Figure 2: A hypothetical experimental workflow for investigating the function of the PRDX3(103-112) peptide.

Quantitative Data and Experimental Protocols

Due to the absence of specific research on the PRDX3(103-112) peptide, no quantitative data or established experimental protocols are available. Should research be undertaken, standard biochemical and cell-based assays would be employed. For instance, to assess antioxidant potential, a common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Example Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the PRDX3(103-112) peptide in vitro.

Materials:

-

PRDX3(103-112) peptide, synthesized and purified.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Methanol or ethanol.

-

Ascorbic acid (as a positive control).

-

96-well microplate.

-

Microplate reader.

Methodology:

-

Prepare a stock solution of the PRDX3(103-112) peptide in an appropriate solvent (e.g., sterile water or DMSO).

-

Create a series of dilutions of the peptide to be tested.

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the peptide solution to the wells. Include a positive control (ascorbic acid) and a negative control (solvent only).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the peptide.

-

Plot the percentage of scavenging activity against the peptide concentration to determine the IC₅₀ value (the concentration of peptide required to scavenge 50% of the DPPH radicals).

Conclusion

The specific function of the human PRDX3(103-112) peptide remains an unexplored area of mitochondrial biology. While the full-length PRDX3 protein is a well-established guardian of mitochondrial integrity, the roles of its constituent peptide fragments are yet to be elucidated. The information and hypothetical frameworks provided in this guide are intended to serve as a foundation for future research aimed at unraveling the potential biological significance of this and other PRDX3-derived peptides. Such investigations could open new avenues for understanding mitochondrial signaling and developing novel therapeutic strategies for diseases associated with oxidative stress.

A Technical Guide to the Biochemical Properties of Human PRDX3(103-112)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biochemical properties of the human Peroxiredoxin 3 (PRDX3) peptide fragment spanning amino acids 103-112. The focus of this document is on the hyperoxidized, specifically sulfonated (SO3), form of this peptide, which has recently been identified as a novel and specific biomarker for ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2][3] This guide will delve into the peptide's role in the context of the full-length PRDX3 protein, its involvement in ferroptotic signaling, and the experimental protocols relevant to its study.

Peroxiredoxin 3 is a key mitochondrial antioxidant enzyme responsible for detoxifying peroxides.[4][5] The 103-112 region is of particular significance as it contains the highly conserved peroxidatic cysteine residue (Cys108), which is central to the catalytic activity of the enzyme.[5] Under conditions of excessive oxidative stress, as seen in ferroptosis, this cysteine can be irreversibly hyperoxidized to sulfinic (SO2H) or sulfonic (SO3H) acid, leading to a functional switch of the protein.[2][3]

Physicochemical Properties of PRDX3(103-112)

The human PRDX3(103-112) peptide is a decapeptide. The specific amino acid sequence can be determined from the full-length human PRDX3 protein sequence (UniProt ID: P30048).[5]

Amino Acid Sequence of Human PRDX3 (Residues 103-112):

D-G-L-C-T-E-H-P-V-R

(Determined from UniProt sequence P30048)

Quantitative Data Summary

As the identification of hyperoxidized PRDX3(103-112) as a ferroptosis marker is a recent discovery, specific quantitative biochemical data for the isolated peptide is limited in publicly available literature. The existing quantitative data primarily relates to the cellular effects observed upon the hyperoxidation of the full-length PRDX3 protein.

| Parameter | Description | Observed Effect/Value | Reference |

| Molecular Weight | Calculated molecular weight of the unmodified PRDX3(103-112) peptide. | 1171.32 Da | [6] |

| Cell Viability | Effect of PRDX3 hyperoxidation on cell viability in the presence of ferroptosis inducers (e.g., erastin, RSL3). | PRDX3 knockout cells show increased resistance to ferroptosis inducers. | [3][7] |

| Cystine Uptake | Impact of hyperoxidized PRDX3 on the cellular uptake of cystine. | Hyperoxidized PRDX3 inhibits cystine uptake, promoting ferroptosis. | [1][2][3] |

Role in Ferroptosis Signaling

The hyperoxidation of PRDX3 at Cys108 within the 103-112 region serves as a critical molecular switch that transforms the protein from a protective antioxidant into a pro-ferroptotic factor.[1][2] This process is initiated by the accumulation of mitochondrial lipid peroxides during ferroptosis.[3]

Signaling Pathway of Hyperoxidized PRDX3 in Ferroptosis

Caption: Workflow of Hyperoxidized PRDX3 in Ferroptosis Induction.

Experimental Protocols

Detection of Hyperoxidized PRDX3 by Immunoblotting

This protocol is adapted from standard methods for detecting hyperoxidized peroxiredoxins.[8][9][10]

1. Sample Preparation:

-

Lyse cells in a buffer containing an alkylating agent, such as N-ethylmaleimide (NEM), to block free thiol groups and prevent post-lysis oxidation. A typical lysis buffer would be RIPA buffer supplemented with protease inhibitors and 20-50 mM NEM.

-

Quantify protein concentration using a standard method like the BCA assay.

2. SDS-PAGE and Western Blotting:

-

Separate 20-40 µg of protein lysate on a 12-15% SDS-polyacrylamide gel under non-reducing conditions.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for hyperoxidized peroxiredoxins (anti-PRDX-SO2/3) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Experimental Workflow for Immunoblotting

Caption: Immunoblotting Workflow for Hyperoxidized PRDX3.

Solid-Phase Synthesis of Sulfonated PRDX3(103-112) Peptide

This is a generalized protocol based on established methods for solid-phase peptide synthesis (SPPS) of sulfated peptides.[11][12][13][14]

1. Resin Preparation:

-

Start with a suitable solid support resin, such as a Rink Amide resin for a C-terminally amidated peptide.

2. Peptide Chain Assembly:

-

Utilize Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the stepwise addition of amino acids.

-

For the cysteine at position 108, use a protected cysteine residue (e.g., Fmoc-Cys(Trt)-OH) to prevent side reactions.

3. On-Resin Sulfation (Post-synthetic modification):

-

After assembling the full peptide chain, selectively deprotect the hydroxyl group of a tyrosine residue if sulfation is desired on tyrosine, or perform a modification on the cysteine thiol to introduce a sulfonate group. For direct synthesis of a Cys-SO3H peptide, specialized building blocks or post-synthetic oxidation are required. Given the context of hyperoxidation, the sulfonation occurs on the cysteine. A common method for introducing a sulfonate group is through oxidation of the thiol.

4. Cleavage and Deprotection:

-

Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

5. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Conclusion

The hyperoxidized form of the human PRDX3(103-112) peptide has emerged as a highly specific and valuable biomarker for ferroptosis. Its formation, translocation, and subsequent inhibition of cystine uptake represent a novel signaling pathway in this mode of cell death. While direct quantitative biochemical data for the isolated peptide is still forthcoming, the methodologies and understanding of its role in the context of the full-length protein provide a solid foundation for further research. This technical guide serves as a resource for scientists and drug development professionals aiming to investigate the role of hyperoxidized PRDX3 in various pathological conditions and to explore its potential as a diagnostic or therapeutic target.

References

- 1. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of hyperoxidized PRDX3 as a ferroptosis marker reveals ferroptotic damage in chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliancegenome.org [alliancegenome.org]

- 5. uniprot.org [uniprot.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative Stress Promotes Peroxiredoxin Hyperoxidation and Attenuates Pro-survival Signaling in Aging Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Facile solid-phase synthesis of sulfated tyrosine-containing peptides: Part II. Total synthesis of human big gastrin-II and its C-terminal glycine-extended peptide (G34-Gly sulfate) by the solid-phase segment condensation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]

PRDX3(103-112) as a Biomarker for Ferroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A significant challenge in studying ferroptosis has been the lack of specific and reliable biomarkers. Recent groundbreaking research has identified the hyperoxidized form of Peroxiredoxin 3 (PRDX3), specifically involving the peptide region 103-112, as a highly specific and robust biomarker for ferroptosis. This technical guide provides a comprehensive overview of the core findings, detailed experimental protocols for its detection and validation, and the underlying signaling pathways, serving as a vital resource for researchers and professionals in the field.

Introduction to Ferroptosis and the Role of PRDX3

Ferroptosis is a non-apoptotic form of programmed cell death driven by the accumulation of lipid reactive oxygen species (ROS) and subsequent membrane damage. The central axis of ferroptosis regulation involves the selenoenzyme Glutathione Peroxidase 4 (GPX4), which, with its cofactor glutathione (GSH), detoxifies lipid peroxides. Inhibition of GPX4 activity or depletion of GSH leads to an accumulation of lipid peroxides and the execution of ferroptosis.

Peroxiredoxin 3 (PRDX3) is a mitochondrial antioxidant enzyme belonging to the typical 2-Cys peroxiredoxin family. Its primary function is to reduce hydrogen peroxide and other peroxides, thus protecting mitochondria from oxidative stress. Under conditions of excessive oxidative stress, such as during ferroptosis, the catalytic cysteine residue within PRDX3 can become hyperoxidized to sulfonic acid (SO3H).

Hyperoxidized PRDX3 as a Specific Biomarker for Ferroptosis

Recent studies have demonstrated that the hyperoxidation of PRDX3 is a specific event during ferroptosis, not occurring during other forms of cell death like apoptosis or necroptosis.[1] This specificity makes hyperoxidized PRDX3 an invaluable tool for identifying ferroptotic cell death in vitro and in vivo. The key event is the post-translational modification of a cysteine residue within the 103-112 peptide region of PRDX3.[1]

The PRDX3(103-112) Peptide

The peptide sequence of human PRDX3(103-112) is Asp-Phe-Thr-Phe-Val-Cys-Pro-Thr-Glu-Ile. The cysteine residue at position 108 is the site of hyperoxidation. A synthetic version of this peptide with a sulfonylated cysteine (Cys-SO3H) has been used to generate a specific antibody that recognizes the hyperoxidized form of the full-length PRDX3 protein.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies on hyperoxidized PRDX3 as a ferroptosis biomarker. The data is compiled from experiments using various cell lines and ferroptosis inducers.

Table 1: Specificity of PRDX3 Hyperoxidation in Different Cell Death Modalities

| Treatment | Cell Line | Hyperoxidized PRDX3 Level (Fold Change vs. Control) | Apoptosis Marker (Cleaved Caspase-3) | Necroptosis Marker (p-MLKL) |

| Erastin (Ferroptosis Inducer) | SV589, HT1080 | Significant Increase | No significant change | Not Applicable |

| RSL3 (Ferroptosis Inducer) | SV589, HT1080 | Significant Increase | No significant change | Not Applicable |

| Camptothecin (Apoptosis Inducer) | SV589 | No significant change | Significant Increase | Not Applicable |

| TNF-α + SM-164 + z-VAD-fmk (Necroptosis Inducer) | HT29 | No significant change | Not Applicable | Significant Increase |

Data compiled from immunoblotting results in Cui S, et al. Mol Cell. 2023.[1]

Table 2: Effect of Ferroptosis Inducers on Cell Viability and PRDX3 Hyperoxidation

| Ferroptosis Inducer | Cell Line | Concentration | Cell Viability (% of Control) | Hyperoxidized PRDX3 Level |

| Erastin | HT1080 | 10 µM | ~40% | Markedly Increased |

| RSL3 | HT1080 | 1 µM | ~30% | Markedly Increased |

| FIN56 | HT1080 | 5 µM | ~50% | Markedly Increased |

Data represents typical results from cell viability assays (e.g., CellTiter-Glo) and immunoblotting.[2]

Table 3: Effect of Ferroptosis Inhibitors on Erastin-Induced PRDX3 Hyperoxidation and Cell Death

| Treatment | Cell Line | Cell Viability (% of Control) | Hyperoxidized PRDX3 Level |

| Erastin | HT1080 | ~40% | High |

| Erastin + Ferrostatin-1 | HT1080 | ~95% | Low / Undetectable |

| Erastin + Deferoxamine | HT1080 | ~90% | Low / Undetectable |

Data compiled from cell viability and immunoblotting experiments.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PRDX3 Hyperoxidation and Ferroptosis Induction

During ferroptotic stress, an accumulation of mitochondrial lipid peroxides leads to the hyperoxidation of PRDX3. This modified protein then translocates from the mitochondria to the plasma membrane, where it is proposed to inhibit the cystine/glutamate antiporter (system Xc-). This inhibition blocks the import of cystine, leading to depletion of intracellular glutathione (GSH) and subsequent inactivation of GPX4, thereby amplifying lipid peroxidation and culminating in cell death.

Caption: Signaling pathway of hyperoxidized PRDX3 in ferroptosis.

Experimental Workflow for Detecting Hyperoxidized PRDX3

The general workflow for detecting and validating hyperoxidized PRDX3 as a ferroptosis biomarker involves inducing cell death, preparing cell lysates, and analyzing the protein by immunoblotting. Immunofluorescence can be used to visualize the translocation of the protein.

Caption: Experimental workflow for PRDX3 biomarker validation.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: HT1080, SV589, or other relevant cell lines.

-

Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment:

-

Ferroptosis Induction: Treat cells with ferroptosis inducers such as Erastin (e.g., 1-10 µM) or RSL3 (e.g., 0.1-1 µM) for 12-24 hours.

-

Inhibition: For inhibitor studies, pre-treat cells with Ferrostatin-1 (e.g., 1 µM) or Deferoxamine (e.g., 100 µM) for 1 hour before adding the ferroptosis inducer.

-

Controls: Include untreated cells and vehicle-treated cells as controls. For specificity, include apoptosis inducers (e.g., Camptothecin) and necroptosis inducers (e.g., TNF-α + SM-164 + z-VAD-fmk).

-

Immunoblotting for Hyperoxidized PRDX3

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hyperoxidized PRDX3 (generated using the SO3-modified PRDX3(103-112) peptide) overnight at 4°C. Use an antibody for total PRDX3 and a loading control (e.g., β-actin or GAPDH) on separate blots or after stripping.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities.

Immunofluorescence for PRDX3 Translocation

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells as described in section 5.1.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against hyperoxidized PRDX3 and a mitochondrial marker (e.g., TOM20 or MitoTracker) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with corresponding fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining. Visualize the cells using a confocal microscope. Co-localization analysis can be performed to assess the translocation of hyperoxidized PRDX3 from mitochondria to the plasma membrane.

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate.

-

Treatment: Treat cells as described in section 5.1.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

Conclusion

The identification of hyperoxidized PRDX3, specifically within the 103-112 peptide region, as a biomarker for ferroptosis represents a significant advancement in the field. Its specificity allows for the definitive identification of ferroptotic cell death, distinguishing it from other cell death pathways. The detailed protocols and data presented in this guide provide researchers and drug development professionals with the necessary tools to utilize this biomarker effectively in their studies, paving the way for a deeper understanding of ferroptosis and the development of novel therapeutic strategies targeting this critical cell death process.

References

An In-depth Technical Guide on the Cellular Localization of Hyperoxidized PRDX3(103-112)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxiredoxin 3 (PRDX3), a key mitochondrial antioxidant enzyme, undergoes a post-translational modification known as hyperoxidation in response to overwhelming oxidative stress, particularly during ferroptosis. This event triggers a significant change in its subcellular localization, a process with profound implications for cell fate. This technical guide provides a comprehensive overview of the cellular relocalization of hyperoxidized PRDX3, with a focus on the C-terminal peptide region 103-112. We will delve into the quantitative data available, provide detailed experimental protocols for its study, and visualize the associated signaling pathways and workflows.

Introduction: PRDX3 Hyperoxidation and Cellular Relocalization

Under normal physiological conditions, PRDX3 resides within the mitochondrial matrix, where it plays a crucial role in detoxifying reactive oxygen species (ROS). However, during ferroptosis, a form of iron-dependent regulated cell death, an accumulation of lipid peroxides in the mitochondria leads to the hyperoxidation of PRDX3.[1][2] This modification, converting a catalytic cysteine thiol to sulfinic or sulfonic acid, instigates the translocation of hyperoxidized PRDX3 from the mitochondria to the plasma membrane.[1][2][3] At the plasma membrane, hyperoxidized PRDX3 is proposed to inhibit the cystine/glutamate antiporter system xc-, leading to a depletion of intracellular cysteine and glutathione (GSH), thereby exacerbating oxidative stress and promoting ferroptosis.[1][2][3][4][5] The sulfonated C-terminal peptide, PRDX3(103-112) SO3 modified, has been identified as a specific marker for this ferroptotic process.

Data Presentation: Cellular Distribution of Hyperoxidized PRDX3

While the translocation of hyperoxidized PRDX3 is a well-documented qualitative phenomenon, precise quantitative data on the fractional distribution between mitochondria and the plasma membrane is limited in the current literature. The following table summarizes the key qualitative findings regarding the subcellular localization of total and hyperoxidized PRDX3 under basal and ferroptotic conditions.

| Condition | Cellular Fraction | PRDX3 Localization | Hyperoxidized PRDX3 Localization | Source |

| Basal/Normal | Mitochondria | High | Undetectable | [1][3] |

| Plasma Membrane | Low / Undetectable | Undetectable | [1][3] | |

| Ferroptosis (induced by Erastin, RSL3 etc.) | Mitochondria | Decreased | Present (transiently) | [1][3] |

| Plasma Membrane | Increased | High | [1][2][3] |

Note: The lack of specific percentages or fold-change values in the literature highlights an area for future quantitative proteomics and densitometric studies.

Experimental Protocols

Subcellular Fractionation and Western Blotting for Hyperoxidized PRDX3

This protocol details the separation of mitochondrial and plasma membrane fractions to analyze the localization of hyperoxidized PRDX3 by Western blotting.

Materials:

-

Cell culture reagents

-

Ferroptosis inducers (e.g., Erastin, RSL3)

-

Phosphate-buffered saline (PBS)

-

Homogenization buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)

-

Dounce homogenizer

-

Centrifuge (capable of low and high speeds)

-

Ultracentrifuge

-

Sucrose gradient solutions (for plasma membrane enrichment)

-

RIPA buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-hyperoxidized PRDX (recognizes SO2/SO3 forms)

-

Mouse anti-PRDX3

-

Rabbit anti-VDAC1 (mitochondrial marker)

-

Mouse anti-Na+/K+ ATPase (plasma membrane marker)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency and treat with a ferroptosis inducer (e.g., 10 µM Erastin for 12-24 hours) or vehicle control.

-

Cell Harvesting: Wash cells with ice-cold PBS and harvest by scraping.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and incubate on ice for 20 minutes. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes).

-

Mitochondrial Fraction Isolation (Differential Centrifugation):

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

-

The resulting supernatant is the cytosolic fraction.

-

Wash the mitochondrial pellet with homogenization buffer and re-centrifuge at 10,000 x g for 15 minutes. The final pellet is the enriched mitochondrial fraction.

-

-

Plasma Membrane Fraction Isolation (Sucrose Gradient Ultracentrifugation):

-

Take the supernatant from the initial 700 x g spin and centrifuge at 100,000 x g for 1 hour at 4°C to pellet total membranes.

-

Resuspend the pellet in a small volume of homogenization buffer and layer it on top of a discontinuous sucrose gradient (e.g., 30%, 35%, 40%, 45% sucrose).

-

Centrifuge at 150,000 x g for 2-3 hours at 4°C.

-

The plasma membrane fraction will be located at the interface of the 35% and 40% sucrose layers. Carefully collect this band.

-

-

Protein Quantification: Lyse the mitochondrial and plasma membrane fractions in RIPA buffer. Determine the protein concentration of each fraction using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

Analyze the band intensities for hyperoxidized PRDX3 relative to the loading controls (VDAC1 for mitochondria and Na+/K+ ATPase for plasma membrane).

-

Immunofluorescence Staining for Hyperoxidized PRDX3

This protocol allows for the visualization of hyperoxidized PRDX3 localization within cells.

Materials:

-

Cells cultured on glass coverslips

-

Ferroptosis inducers

-

MitoTracker™ Red CMXRos

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton™ X-100 in PBS (Permeabilization buffer)

-

1% BSA in PBS (Blocking buffer)

-

Primary antibodies:

-

Rabbit anti-hyperoxidized PRDX

-

Mouse anti-PRDX3

-

-

Alexa Fluor® conjugated secondary antibodies (e.g., Alexa Fluor® 488 goat anti-rabbit, Alexa Fluor® 647 goat anti-mouse)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat with a ferroptosis inducer or vehicle control.

-

Mitochondrial Staining (Optional): Prior to fixation, incubate live cells with MitoTracker™ Red CMXRos (100 nM) for 30 minutes at 37°C to label mitochondria.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.2% Triton™ X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor® conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the samples using a confocal microscope. Co-localization analysis can be performed to determine the spatial relationship between hyperoxidized PRDX3, total PRDX3, and mitochondria.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflow described in this guide.

Caption: Signaling pathway of PRDX3 hyperoxidation-induced ferroptosis.

Caption: Experimental workflow for analyzing hyperoxidized PRDX3 localization.

Conclusion

The translocation of hyperoxidized PRDX3 from the mitochondria to the plasma membrane is a critical event and a specific marker for ferroptosis. This guide provides the foundational knowledge and detailed protocols for researchers to investigate this phenomenon. Further studies focusing on the quantitative aspects of this translocation and the precise role of the PRDX3(103-112) region in this process will be crucial for a deeper understanding and for the development of novel therapeutic strategies targeting ferroptosis.

References

- 1. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of hyperoxidized PRDX3 as a ferroptosis marker reveals ferroptotic damage in chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

PRDX3(103-112): A Key Peptide in the Functional Landscape of Peroxiredoxin-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxiredoxin-3 (PRDX3) is a crucial mitochondrial enzyme belonging to the typical 2-Cys peroxiredoxin family, playing a pivotal role in cellular redox homeostasis by reducing hydrogen peroxide and other reactive oxygen species (ROS). Its function is intrinsically linked to its structure, particularly the active site and surrounding loops that facilitate its catalytic activity. This technical guide focuses on a specific peptide fragment of PRDX3, spanning amino acids 103-112 with the sequence Asp-Phe-Thr-Phe-Val-Cys-Pro-Thr-Glu-Ile (DFTFVCPTEI), and its significance in the broader context of Peroxiredoxin-3 function. While this region is integral to the enzyme's structure, recent research has highlighted its critical involvement in a specialized, regulated cell death pathway known as ferroptosis, particularly when the cysteine at position 108 undergoes hyperoxidation.

This document provides a comprehensive overview of the PRDX3(103-112) peptide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to support further research and drug development efforts in this area.

Data Presentation

Table 1: Sequence and Properties of PRDX3(103-112) Peptide

| Property | Value | Source |

| Sequence | Asp-Phe-Thr-Phe-Val-Cys-Pro-Thr-Glu-Ile | [1] |

| Short Sequence | DFTFVCPTEI | [1] |

| Molecular Weight (unmodified) | 1171.32 g/mol | [1] |

| Molecular Weight (SO3 modified) | 1219.32 g/mol | [2] |

| Function (unmodified) | Structural component of PRDX3 active site loop | [3][4] |

| Function (hyperoxidized) | Marker and mediator of ferroptosis | [5] |

Table 2: Quantitative Data on Hyperoxidized PRDX3 in Ferroptosis

| Cell Line | Treatment | Observation | Quantitative Finding | Source |

| SV589 (human fibroblasts) | Erastin (2 µM) | Time-dependent induction of hyperoxidized PRDX3 | Abrupt induction observed at 9 hours | [5] |

| SV589 (human fibroblasts) | Erastin (2 µM) | Inhibition of cystine uptake by hyperoxidized PRDX3 | Not explicitly quantified, but shown to be a key mechanistic step | [5] |

| HT1080, A549, Huh7, HT29 | Erastin, RSL3 | Concentration-dependent hyperoxidation of PRDX3 | Observed in multiple cancer cell lines | [5] |

Experimental Protocols

Protocol 1: Immunoblot Analysis of PRDX3 Hyperoxidation

This protocol is adapted from studies investigating the role of hyperoxidized PRDX3 in ferroptosis.[5]

Objective: To detect the hyperoxidation of PRDX3 at the Cys108 residue within the 103-112 peptide region in cells undergoing ferroptosis.

Materials:

-

Cell lines of interest (e.g., SV589, HT1080)

-

Ferroptosis-inducing agents (e.g., Erastin, RSL3)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Anti-hyperoxidized PRDX1-4 (recognizes the Cys-SO2/3H motif)

-

Primary antibody: Anti-PRDX3 (for total PRDX3 levels)

-

Primary antibody: Anti-Actin or other loading control

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of ferroptosis inducers (e.g., 0.5-5 µM Erastin or RSL3) for a specified time course (e.g., 6, 9, 12, 24 hours). Include a vehicle-treated control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against hyperoxidized PRDX overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing: To determine total PRDX3 and loading control levels, the membrane can be stripped and re-probed with the respective primary antibodies.

Protocol 2: Synthesis and Purification of PRDX3(103-112) Peptide

This is a general protocol for solid-phase peptide synthesis (SPPS) and purification, which can be applied to generate the PRDX3(103-112) peptide for in vitro studies.

Objective: To synthesize and purify the DFTFVCPTEI peptide.

Materials:

-

Fmoc-protected amino acids

-

Resin for solid-phase synthesis (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Reverse-phase HPLC system with a C18 column

-

Acetonitrile and water with 0.1% TFA (mobile phases)

-

Lyophilizer

-

Mass spectrometer

Methodology:

-

Solid-Phase Peptide Synthesis:

-

Swell the resin in DMF.

-

Sequentially couple the Fmoc-protected amino acids to the growing peptide chain on the resin. Each cycle involves:

-

Fmoc deprotection with piperidine/DMF.

-

Washing with DMF.

-

Coupling of the next Fmoc-amino acid using coupling reagents and a base.

-

Washing with DMF.

-

-

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

-

Purification:

-

Dissolve the crude peptide in an appropriate solvent.

-

Purify the peptide using reverse-phase HPLC with a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect the fractions containing the desired peptide.

-

-

Analysis and Lyophilization:

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Confirm the identity of the peptide by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide.

-

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Peroxiredoxin-3

The fundamental role of PRDX3 is to detoxify peroxides in the mitochondria. This process involves a catalytic cycle centered around its peroxidatic cysteine.

Caption: Catalytic cycle of PRDX3 in peroxide reduction.

Hyperoxidation of PRDX3 and Ferroptosis Induction

Under conditions of high oxidative stress, the catalytic cycle can be overwhelmed, leading to the hyperoxidation of the peroxidatic cysteine. The PRDX3(103-112) region, containing the catalytic Cys108, is central to this process which has been identified as a key event in ferroptosis.

Caption: Signaling pathway of hyperoxidized PRDX3 in ferroptosis.[5]

Experimental Workflow for Investigating PRDX3(103-112)

A logical workflow for studying the role of the PRDX3(103-112) peptide in Peroxiredoxin-3 function would involve a combination of synthetic peptide studies, cell-based assays, and structural analysis.

Caption: Workflow for PRDX3(103-112) functional analysis.

Conclusion

The PRDX3(103-112) peptide, encompassing the peroxidatic cysteine Cys108, is a region of profound functional importance. While integral to the fundamental catalytic activity of Peroxiredoxin-3 in mitochondrial redox homeostasis, its role has been more vividly illuminated in the context of ferroptosis. The hyperoxidation of Cys108 within this peptide serves as a specific marker and a key mechanistic trigger for this regulated cell death pathway. The translocation of hyperoxidized PRDX3 to the plasma membrane and subsequent inhibition of cystine uptake represents a novel signaling axis with significant implications for diseases associated with ferroptotic damage, such as chronic liver diseases.

Further research is warranted to fully elucidate the role of the unmodified PRDX3(103-112) peptide in the normal regulation of PRDX3 activity and to explore the therapeutic potential of targeting this specific region to modulate ferroptosis in various pathological conditions. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers, scientists, and drug development professionals to advance our understanding of this critical domain within Peroxiredoxin-3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural evidence that peroxiredoxin catalytic power is based on transition state stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detecting the Ferroptosis Marker PRDX3(103-112) in Human Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection of the peptide PRDX3(103-112) in human cells. The hyperoxidized form of the full-length Peroxiredoxin 3 (PRDX3) protein, containing the modified (103-112) peptide sequence, has been identified as a specific marker for ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] The protocols outlined below describe two primary approaches for this detection: an indirect method using immunoblotting to identify the hyperoxidized full-length PRDX3 protein, and a direct method employing mass spectrometry for the specific detection and quantification of the PRDX3(103-112) peptide.

Introduction to PRDX3 and Ferroptosis

Peroxiredoxin 3 (PRDX3) is a mitochondrial antioxidant enzyme that plays a crucial role in detoxifying peroxides.[3][4][5] During ferroptosis, the accumulation of mitochondrial lipid peroxides leads to the hyperoxidation of a specific cysteine residue within the PRDX3 protein, located in the 103-112 amino acid region.[1] This post-translational modification, converting the cysteine thiol to sulfinic or sulfonic acid (SO2/3H), serves as a specific biomarker for cells undergoing ferroptosis.[1] Detection of this modified peptide can be instrumental in studying disease mechanisms and for the development of therapeutics targeting ferroptosis-related pathologies such as chronic liver diseases.[1][6]

Experimental Approaches

Two principal methods are detailed for the detection of PRDX3(103-112) in human cells:

-

Immunoblotting for Hyperoxidized PRDX3: This method indirectly detects the modified PRDX3(103-112) region by identifying the full-length hyperoxidized PRDX3 protein using an antibody that specifically recognizes the hyperoxidized cysteine-containing peptide.[1]

-

Mass Spectrometry for Direct Peptide Detection: This approach allows for the direct identification and quantification of the PRDX3(103-112) peptide from cellular lysates.

Protocol 1: Immunoblotting for Hyperoxidized PRDX3

This protocol is adapted from methodologies demonstrated to successfully identify hyperoxidized PRDX3 in ferroptotic cells.[1]

Reagents and Materials

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |

| Phosphatase Inhibitor Cocktail | Sigma-Aldrich | P5726 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Primary Antibody: Anti-SO2/3-PRDX1-4 | - | - |

| Primary Antibody: Anti-PRDX3 | Atlas Antibodies | HPA063551[7] |

| HRP-conjugated Secondary Antibody | Cell Signaling Technology | - |

| Chemiluminescent Substrate | Thermo Fisher Scientific | 34580[1] |

| PVDF Membrane | Millipore | IPVH00010 |

| Skim Milk or BSA | - | - |

| Tris-Buffered Saline with Tween 20 (TBST) | - | - |

Experimental Workflow

References

- 1. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRDX3(103-112) SO3 modified, human | Apoptosis | 847447-04-5 | Invivochem [invivochem.com]

- 3. uniprot.org [uniprot.org]

- 4. Mitochondrial Peroxiredoxins and Monoamine Oxidase-A: Dynamic Regulators of ROS Signaling in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anti-PRDX3 Human Protein Atlas Antibody [atlasantibodies.com]

Application Notes and Protocols for PRDX3 Antibody in Western Blotting

These application notes provide a detailed guide for the use of antibodies targeting Peroxiredoxin-3 (PRDX3) in Western Blotting applications. The protocols and data presented are intended for researchers, scientists, and drug development professionals.

Note: The following information is based on commercially available PRDX3 antibodies. No specific data was found for an antibody targeting the PRDX3(103-112) epitope.

Introduction

Peroxiredoxin-3 (PRDX3) is a mitochondrial-localized antioxidant enzyme belonging to the peroxiredoxin family.[1][2][3] It plays a crucial role in cellular defense against oxidative stress by detoxifying hydrogen peroxide (H₂O₂), thereby maintaining mitochondrial integrity and redox homeostasis.[1][4] PRDX3 expression is implicated in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PRDX3 has been observed in several types of cancer, where it can contribute to tumor progression and chemoresistance.[1][2][5]

Data Presentation

The following tables summarize quantitative data for the use of PRDX3 antibodies in Western Blotting, compiled from various sources.

Table 1: Recommended Antibody Dilutions & Reagents

| Parameter | Recommendation | Source(s) |

| Primary Antibody Dilution | 1:500 - 1:30,000 | [6][7][8][9][10][11] |

| Secondary Antibody Dilution | 1:3,000 - 1:10,000 | [6][7][8][12] |

| Protein Lysate Amount | 20 - 30 µg per lane | [7][8][13] |

| Blocking Buffer | 3-5% non-fat dry milk or BSA in TBST | [6][7][8][14] |

| Primary Antibody Incubation | Overnight at 4°C or 1.5 hours at room temperature | [7][9][11] |

Table 2: Positive Control Recommendations

| Cell Line / Tissue | Description | Source(s) |

| HeLa | Human cervical cancer cell line | [7][9][15] |

| MCF-7 | Human breast cancer cell line | [7][15] |

| HepG2 | Human liver cancer cell line | [15] |

| A549 | Human lung cancer cell line | [7] |

| HEK293 | Human embryonic kidney cell line | [7] |

| Rat Brain Tissue | --- | [7][12] |

| Rat Liver Tissue | --- | [7] |

| Mouse Brain Tissue | --- | [7] |

| Mouse Liver Tissue | --- | [7][15] |

| Human Colon Tissue | --- | [8] |

Expected Molecular Weight: ~26-28 kDa[7]

Experimental Protocols

Western Blot Protocol for PRDX3

This protocol provides a general guideline for detecting PRDX3 in cell lysates and tissue homogenates. Optimization may be required for specific antibodies and experimental conditions.

1. Sample Preparation:

-

Cell Lysates:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

Tissue Homogenates:

-

Homogenize fresh or frozen tissue in RIPA buffer with protease and phosphatase inhibitors using a tissue homogenizer.

-

Follow steps 1.5-1.7 from the cell lysate protocol.

-

2. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer apparatus.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary PRDX3 antibody at the recommended dilution (see Table 1) in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution (see Table 1) in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

PRDX3 Signaling and Function

Caption: PRDX3's role in mitochondrial homeostasis and its regulation.

Western Blot Experimental Workflow

Caption: A streamlined workflow for Western Blotting analysis.

References

- 1. Gene - PRDX3 [maayanlab.cloud]

- 2. PRDX3 peroxiredoxin 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Peroxiredoxin-3 Is Involved in Bactericidal Activity through the Regulation of Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. static.abclonal.com [static.abclonal.com]

- 7. bosterbio.com [bosterbio.com]

- 8. Anti-Peroxiredoxin 3/PRDX3 Antibody [ARC0747] (A308046) [antibodies.com]

- 9. ptglab.com [ptglab.com]

- 10. PRDX3 antibody | antibody review based on formal publications [labome.com]

- 11. PRDX3 antibody (10664-1-AP) | Proteintech [ptglab.com]

- 12. PRDX3/peroxiredoxin 3 Polyclonal Antibody (BS-1874R) [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 15. cusabio.com [cusabio.com]

Application Notes and Protocols: Detection of Hyperoxidized PRDX3 via Immunofluorescence

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peroxiredoxin 3 (PRDX3) is a mitochondrial antioxidant enzyme belonging to the 2-Cys peroxiredoxin family that plays a crucial role in cellular redox homeostasis.[1][2][3] Under conditions of high oxidative stress, such as during ferroptosis, the catalytic cysteine of PRDX3 can become hyperoxidized to sulfinic (SO₂H) or sulfonic (SO₃H) acid.[1][4] Recent studies have identified hyperoxidized PRDX3 (SO₂/₃-PRDX3) as a specific and sensitive marker for ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6][7] During ferroptosis, hyperoxidized PRDX3 has been observed to translocate from the mitochondria to the plasma membrane, where it is thought to inhibit cystine uptake, further promoting this cell death pathway.[5][7] This application note provides a detailed immunofluorescence protocol for the detection and visualization of hyperoxidized PRDX3 in cultured cells.

Quantitative Data Summary

The following tables summarize key reagents and their recommended starting concentrations for the immunofluorescence protocol. Optimization may be required for specific cell types and experimental conditions.

Table 1: Primary Antibodies

| Antibody Target | Host Species | Clonality | Recommended Starting Dilution (IF) | Manufacturer |

| Hyperoxidized Peroxiredoxin-3 | Rabbit | Polyclonal | 1:100 | Cayman Chemical |

| Hyperoxidized Peroxiredoxin-3 | Mouse | Monoclonal (Clone 5H7c) | Not specified, requires optimization | Cayman Chemical |

Table 2: Reagents and Dyes

| Reagent/Dye | Purpose | Recommended Concentration/Incubation |

| Ferroptosis Inducer (e.g., Erastin, RSL3) | Induce hyperoxidation of PRDX3 | Varies (e.g., 2 µM Erastin for 12h)[5][6] |

| MitoTracker™ Red CMXRos | Mitochondrial co-localization | 100-200 nM for 15-30 min |

| Paraformaldehyde (PFA) | Cell fixation | 4% in PBS for 15 min |

| Triton™ X-100 or Digitonin | Permeabilization | 0.1-0.5% in PBS for 10-15 min |

| Bovine Serum Albumin (BSA) or Normal Goat Serum | Blocking agent | 1-5% in PBS for 1 hour |

| Fluorophore-conjugated Secondary Antibody | Detection of primary antibody | 1:500 - 1:2000 for 1 hour |

| DAPI | Nuclear counterstain | 1 µg/mL for 5 min |

Experimental Protocols

This protocol outlines the immunofluorescent staining of hyperoxidized PRDX3 in cultured cells, including co-localization with mitochondria.

Materials:

-

Cultured cells grown on glass coverslips or in imaging-compatible plates

-

Ferroptosis inducer (e.g., Erastin)

-

MitoTracker™ Red CMXRos

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)

-

Blocking Buffer (e.g., 3% BSA in PBS with 0.1% Tween-20)

-

Primary antibody against hyperoxidized PRDX3 (see Table 1)

-

Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor™ 488)

-

DAPI solution

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.

-

Culture cells under standard conditions.

-

Treat cells with a ferroptosis inducer (e.g., 2 µM Erastin) for the desired time (e.g., 12 hours) to induce PRDX3 hyperoxidation.[5][6] Include an untreated control.

-

-

Mitochondrial Staining (Optional):

-

If co-localization with mitochondria is desired, pre-incubate the live cells with MitoTracker™ Red CMXRos at a final concentration of 100-200 nM in pre-warmed culture medium for 15-30 minutes at 37°C.

-

Wash the cells twice with pre-warmed culture medium.

-

-

Fixation:

-

Gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS) for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against hyperoxidized PRDX3 in Blocking Buffer at the recommended starting dilution (e.g., 1:100).

-

Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

-

In untreated cells, PRDX3 is localized to the mitochondria.[1][3] In ferroptotic cells, hyperoxidized PRDX3 is expected to show increased signal and may translocate to the plasma membrane.[5][7]

-

Visualizations

Caption: Experimental workflow for immunofluorescent detection of hyperoxidized PRDX3.

Caption: Signaling pathway of PRDX3 hyperoxidation during ferroptosis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. PRDX3 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The first specific marker of ferroptosis: Hyperoxidized PRDX3 | MedChemExpress [medchemexpress.eu]

- 6. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Note: Mass Spectrometry Analysis of PRDX3(103-112) Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxiredoxin 3 (PRDX3) is a key mitochondrial antioxidant enzyme that plays a crucial role in cellular defense against oxidative stress by detoxifying peroxides.[1][2] The catalytic activity of PRDX3 is centered on a highly reactive peroxidatic cysteine residue. Under conditions of excessive oxidative stress, this cysteine can undergo hyperoxidation to form sulfinic acid (Cys-SO2H) or sulfonic acid (Cys-SO3H), leading to the inactivation of the enzyme.[1][2] Recent studies have identified the hyperoxidation of PRDX3, specifically the conversion of the cysteine residue within the 103-112 peptide region to sulfonic acid, as a specific marker for ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3]

This application note provides detailed protocols for the analysis of post-translational modifications (PTMs) of the PRDX3(103-112) peptide using mass spectrometry. It is intended for researchers in academia and the pharmaceutical industry investigating cellular stress pathways, neurodegenerative diseases, and cancer, where ferroptosis is implicated.

Signaling Pathway and Experimental Workflow

The hyperoxidation of PRDX3 is a critical event in the ferroptosis signaling cascade. Under ferroptotic stress, an accumulation of mitochondrial lipid peroxides leads to the hyperoxidation of the catalytic cysteine in PRDX3. This modified form of PRDX3 then translocates from the mitochondria to the plasma membrane, where it is thought to inhibit cystine uptake, further promoting ferroptosis. The experimental workflow for analyzing this modification by mass spectrometry involves several key steps, from sample preparation to data analysis.

Quantitative Data Summary

The following table presents illustrative quantitative data for the sulfonic acid modification of the PRDX3(103-112) peptide, as might be observed in a typical experiment inducing ferroptosis. Please note that these are representative values for demonstration purposes.

| Sample Condition | Peptide Sequence | Modification | Fold Change (Treated/Control) | p-value |

| Control | DFTFVC PTEI | Unmodified | 1.0 | - |

| Treated (Erastin) | DFTFVC PTEI | Unmodified | 0.4 | <0.01 |

| Control | DFTFVC PTEI | Sulfonic Acid (SO3H) | 1.0 | - |

| Treated (Erastin) | DFTFVC PTEI | Sulfonic Acid (SO3H) | 8.5 | <0.001 |

The cysteine (C) at position 108 of the full-length human PRDX3 protein is the site of modification. The peptide sequence shown corresponds to amino acids 103-112.

Experimental Protocols

Sample Preparation from Cell Culture

1.1. Cell Culture and Treatment:

-

Culture cells (e.g., HT1080 fibrosarcoma cells) to 70-80% confluency in appropriate media.

-

Induce ferroptosis by treating cells with a ferroptosis-inducing agent (e.g., 10 µM Erastin or 1 µM RSL3) for a predetermined time (e.g., 12-24 hours). Include a vehicle-treated control group.

-

Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

1.2. Mitochondrial Isolation:

-

Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and repeat the centrifugation.

1.3. Protein Extraction and Quantification:

-

Lyse the mitochondrial pellet in a buffer containing a strong denaturant (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) and protease/phosphatase inhibitors.

-

Sonicate the lysate on ice to ensure complete lysis and shear DNA.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

-

Quantify the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).

In-Solution Tryptic Digestion

-

Take a defined amount of protein (e.g., 100 µg) from each sample.

-

Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes. This step alkylates reduced cysteines to prevent disulfide bond reformation.

-

Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. Add trypsin (mass spectrometry grade) at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

-

Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Enrichment of Sulfonated Peptides

Due to the low stoichiometry of sulfonic acid modifications, an enrichment step is highly recommended to increase the likelihood of detection by mass spectrometry.

-

Condition a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

-

Load the acidified peptide digest onto the SAX cartridge.

-

Wash the cartridge with a low-salt buffer to remove unmodified and non-specifically bound peptides.

-

Elute the sulfonated peptides using a high-salt buffer.

-

Desalt the enriched peptides using a C18 SPE cartridge prior to LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography (nanoLC) system.

-

Chromatography:

-

Load the desalted peptides onto a trap column and then separate them on a reverse-phase analytical column (e.g., C18) using a gradient of increasing acetonitrile concentration.

-

A typical gradient might be 2-35% acetonitrile in 0.1% formic acid over 60-120 minutes.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

-

Acquire full MS scans in the Orbitrap/TOF analyzer at high resolution (e.g., 60,000-120,000).

-

Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

-

Acquire fragment ion spectra in the Orbitrap/ion trap.

-

Include the mass of the unmodified PRDX3(103-112) peptide and its sulfonated form in an inclusion list to prioritize their fragmentation. The human PRDX3(103-112) peptide sequence is Asp-Phe-Thr-Phe-Val-Cys-Pro-Thr-Glu-Ile.[1] The sulfonic acid modification adds 48 Da to the mass of the cysteine residue.

-

Data Analysis

-

Database Searching:

-

Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).

-

Specify trypsin as the enzyme, allowing for up to two missed cleavages.

-

Set carbamidomethylation of cysteine as a fixed modification.

-

Set oxidation of methionine and sulfonic acid modification of cysteine as variable modifications.

-

-

Quantification:

-

Perform label-free quantification (LFQ) based on the precursor ion intensities of the identified peptides.

-

Normalize the intensities across different runs.

-

-

Statistical Analysis:

-

Perform statistical tests (e.g., t-test) to identify significant changes in the abundance of the unmodified and sulfonated PRDX3(103-112) peptides between control and treated samples.

-

Conclusion

The mass spectrometry-based workflow detailed in this application note provides a robust methodology for the identification and quantification of modifications to the PRDX3(103-112) peptide, a key biomarker for ferroptosis. By following these protocols, researchers can gain valuable insights into the role of PRDX3 hyperoxidation in various physiological and pathological processes, potentially aiding in the development of novel therapeutic strategies targeting ferroptosis.

References

Application Notes and Protocols: Utilizing PRDX3(103-112) Peptides for the In Vitro Study of Ferroptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. Unlike apoptosis or necroptosis, it has distinct morphological and biochemical features. A key challenge in studying ferroptosis has been the lack of specific biomarkers to reliably detect it in vitro and in vivo.

Recent research has identified the hyperoxidation of Peroxiredoxin 3 (PRDX3) as a specific marker of ferroptosis.[1][2][3][4] PRDX3 is an antioxidant enzyme localized primarily in the mitochondria, where it scavenges hydrogen peroxide.[4] During ferroptosis, mitochondrial lipid peroxides trigger the hyperoxidation of a cysteine residue within PRDX3.[3][5] This post-translational modification leads to the translocation of hyperoxidized PRDX3 (SO₂/₃-PRDX3) from the mitochondria to the plasma membrane.[1][2][3] At the plasma membrane, it is proposed to inhibit the cystine/glutamate antiporter (system Xc⁻), thereby blocking cystine uptake and promoting further lipid peroxidation and cell death.[1][3][6]

The peptide sequence PRDX3(103-112) and its hyperoxidized (SO3 modified) form are critical research tools.[7][8] They are not used to directly induce ferroptosis by external application, but rather serve as specific reagents for the detection and validation of endogenous hyperoxidized PRDX3, confirming the occurrence of ferroptosis. These application notes provide detailed protocols for utilizing these peptides in immunoassays to study ferroptosis in vitro.

Signaling Pathway of PRDX3 in Ferroptosis

The diagram below illustrates the central role of PRDX3 hyperoxidation and translocation in the ferroptotic signaling cascade.

Caption: PRDX3-mediated signaling in ferroptosis.

Data Presentation

Table 1: In Vitro Models and Reagents for Studying PRDX3 Hyperoxidation

| Reagent/Model | Type | Mechanism of Action | Typical Concentration | Effect on PRDX3 Hyperoxidation |

| Erastin | Inducer | Inhibits system Xc⁻, leading to GSH depletion.[9] | 1-10 µM | Induces.[10] |

| RSL3 | Inducer | Directly inhibits GPX4 activity.[9] | 100-500 nM | Induces.[10] |

| FIN56 | Inducer | Promotes GPX4 degradation.[9] | 1-5 µM | Induces.[10] |

| Ferrostatin-1 | Inhibitor | Radical-trapping antioxidant that inhibits lipid peroxidation.[1] | 0.1-1 µM | Prevents induction.[1] |

| Deferoxamine | Inhibitor | Iron chelator.[1] | 10-100 µM | Prevents induction.[1] |

| PRDX3⁻/⁻ cells | Genetic Model | Lack of PRDX3 protein. | N/A | No hyperoxidized PRDX3 detectable; show resistance to Erastin.[9] |

Table 2: Reagents for Western Blot Peptide Competition Assay

| Reagent | Purpose | Recommended Concentration |

| Anti-hyperoxidized PRDX antibody | Primary antibody | Per manufacturer's instructions |

| PRDX3(103-112) SO3 modified peptide | Specific blocking peptide | 1-2 µg/mL (pre-incubated with primary antibody) |

| PRDX3(103-112) unmodified peptide | Non-specific control peptide | 1-2 µg/mL (pre-incubated with primary antibody) |

Experimental Protocols

Protocol 1: Induction of Ferroptosis in vitro

This protocol describes the induction of ferroptosis in a suitable cell line (e.g., HT1080 fibrosarcoma, SV589 SV40-transformed fibroblasts) to prepare samples for analyzing PRDX3 hyperoxidation.

Materials:

-

HT1080 or SV589 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Erastin (or other ferroptosis inducer)

-

Ferrostatin-1 (inhibitor control)

-

6-well tissue culture plates

-

PBS, Trypsin-EDTA

Procedure:

-

Cell Seeding: Seed HT1080 cells in 6-well plates at a density of 2-3 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours.

-

Treatment:

-

Prepare fresh working solutions of Erastin and Ferrostatin-1 in culture media.

-

For the ferroptosis induction group, replace the medium with media containing 2 µM Erastin.

-

For the inhibitor control group, pre-treat cells with 1 µM Ferrostatin-1 for 1 hour, then replace with media containing both 2 µM Erastin and 1 µM Ferrostatin-1.

-

For the vehicle control group, replace the medium with fresh culture media containing the same concentration of the solvent (e.g., DMSO) used for the inducers/inhibitors.

-

-

Incubation: Incubate the cells for 9-12 hours at 37°C and 5% CO₂. This time point is critical as PRDX3 hyperoxidation can be an abrupt event.[9]

-

Cell Harvesting:

-

Aspirate the media and wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay. Store the lysate at -80°C.

-